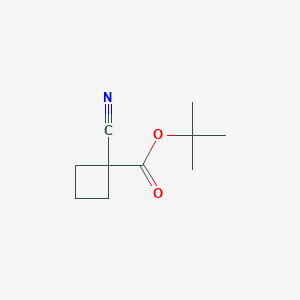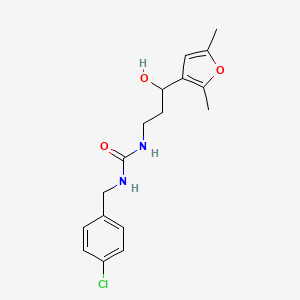![molecular formula C14H13FN2O2 B2703513 1-Cyclopropyl-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione CAS No. 2309555-64-2](/img/structure/B2703513.png)
1-Cyclopropyl-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione is a chemical compound that has generated a lot of interest in the scientific community due to its potential applications in drug discovery and development. The compound is also known by its chemical name, CP-94,253, and is a potent and selective antagonist of the serotonin 5-HT1B receptor.
Mécanisme D'action
CP-94,253 acts as a competitive antagonist of the 5-HT1B receptor, blocking the binding of serotonin to the receptor and preventing its downstream signaling. This results in a decrease in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CP-94,253 has been shown to have a number of biochemical and physiological effects in animal studies. These include a reduction in aggressive behavior, anxiolytic effects, and an increase in locomotor activity. The compound has also been shown to have analgesic effects and to modulate the release of corticotropin-releasing hormone (CRH), which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CP-94,253 in lab experiments is its high selectivity for the 5-HT1B receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using CP-94,253 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on CP-94,253. One area of interest is the development of new drugs that target the 5-HT1B receptor for the treatment of psychiatric and neurological disorders. Another direction is the exploration of the role of the 5-HT1B receptor in various physiological processes, such as pain and stress response. Finally, there is also potential for the use of CP-94,253 in the development of new imaging agents for the visualization of the 5-HT1B receptor in vivo.
Méthodes De Synthèse
CP-94,253 can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl bromide with cyclopropylmalonic acid followed by cyclization with hydrazine. Another method involves the reaction of 4-fluorobenzylamine with cyclopropylmalonic acid followed by cyclization with triphosgene.
Applications De Recherche Scientifique
CP-94,253 has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders. Research has shown that the compound has a high affinity for the 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and aggression.
Propriétés
IUPAC Name |
1-cyclopropyl-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-11-3-1-10(2-4-11)9-16-7-8-17(12-5-6-12)14(19)13(16)18/h1-4,7-8,12H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENMNPIFQSLLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

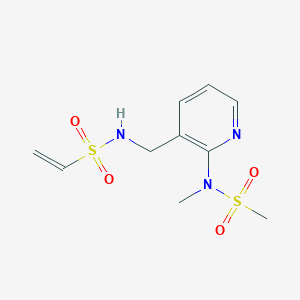
![5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2703432.png)
![1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2703433.png)
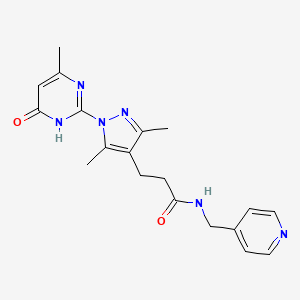
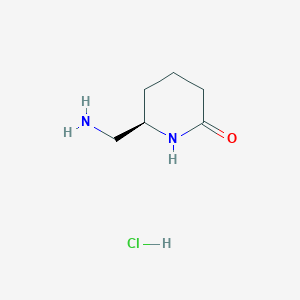
![N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2703437.png)
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2703438.png)
![4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2703439.png)
![1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2703444.png)
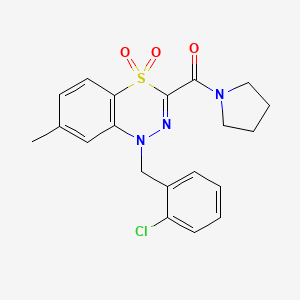
![1,3,7-trimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703448.png)
